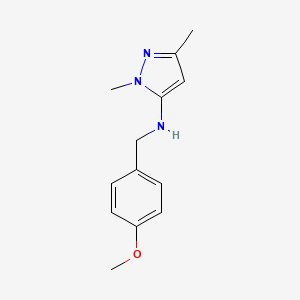

N-(4-methoxybenzyl)-1,3-dimethyl-1H-pyrazol-5-amine

Description

Properties

Molecular Formula |

C13H17N3O |

|---|---|

Molecular Weight |

231.29 g/mol |

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-2,5-dimethylpyrazol-3-amine |

InChI |

InChI=1S/C13H17N3O/c1-10-8-13(16(2)15-10)14-9-11-4-6-12(17-3)7-5-11/h4-8,14H,9H2,1-3H3 |

InChI Key |

RKLUAWSCJIMIPZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=C1)NCC2=CC=C(C=C2)OC)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The alkylation of 1,3-dimethyl-1H-pyrazol-5-amine with 4-methoxybenzyl chloride is a nucleophilic substitution reaction. The primary amine group at position 5 of the pyrazole ring reacts with the electrophilic carbon of 4-methoxybenzyl chloride, displacing the chloride ion. This reaction typically employs a base such as potassium carbonate (KCO) or sodium hydride (NaH) to deprotonate the amine, enhancing its nucleophilicity. The reaction is conducted in aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at temperatures ranging from 60°C to 100°C.

Synthetic Procedure

-

Preparation of 1,3-Dimethyl-1H-Pyrazol-5-Amine :

This intermediate is synthesized via cyclocondensation of acetylacetone (2,4-pentanedione) with hydrazine hydrate. The reaction proceeds at reflux in ethanol, yielding the pyrazole core with methyl groups at positions 1 and 3. -

Alkylation Step :

A mixture of 1,3-dimethyl-1H-pyrazol-5-amine (1.0 equiv), 4-methoxybenzyl chloride (1.2 equiv), and KCO (2.0 equiv) in DMF is stirred at 80°C for 12–16 hours. Post-reaction, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is dried over anhydrous NaSO and concentrated under reduced pressure. Purification via column chromatography (hexane/ethyl acetate gradient) yields the target compound.

Yield and Optimization

Reported yields for analogous alkylation reactions range from 50% to 70%. Key optimization factors include:

-

Solvent Choice : DMF enhances reaction rates due to its high polarity.

-

Stoichiometry : Excess 4-methoxybenzyl chloride (1.2–1.5 equiv) ensures complete conversion.

-

Temperature : Elevated temperatures (80–100°C) reduce reaction time but may increase side products.

Cyclocondensation of 4-Methoxybenzylamine with 2,4-Pentanedione and Hydroxylamine Derivatives

Reaction Overview

This method constructs the pyrazole ring de novo using 4-methoxybenzylamine as the nitrogen source. The reaction involves a one-pot cyclocondensation of 4-methoxybenzylamine, 2,4-pentanedione, and O-(4-nitrobenzoyl)hydroxylamine in DMF at 85°C. The hydroxylamine derivative facilitates the formation of the pyrazole ring, while the diketone provides the methyl substituents.

Synthetic Procedure

-

Reagent Preparation :

O-(4-Nitrobenzoyl)hydroxylamine is synthesized by reacting hydroxylamine hydrochloride with 4-nitrobenzoyl chloride in the presence of triethylamine. -

Cyclocondensation :

A mixture of 4-methoxybenzylamine (1.0 equiv), 2,4-pentanedione (1.1 equiv), and O-(4-nitrobenzoyl)hydroxylamine (1.5 equiv) in DMF is heated at 85°C for 1.5 hours. The reaction is quenched with water, extracted with ethyl acetate, and purified via column chromatography (hexane/ethyl acetate).

Yield and Challenges

The ACS-reported yield for a structurally analogous compound (3,5-dimethyl-1-(2,4,4-trimethylpentan-2-yl)-1H-pyrazole) is 38%. Challenges include:

-

Byproduct Formation : Competing reactions may generate imine intermediates.

-

Purification Complexity : Column chromatography is often required due to polar byproducts.

Comparative Analysis of Synthetic Methods

| Parameter | Alkylation Method | Cyclocondensation Method |

|---|---|---|

| Starting Materials | 1,3-Dimethyl-1H-pyrazol-5-amine, 4-MeOBnCl | 4-MeOBnNH, 2,4-pentanedione |

| Reaction Time | 12–16 hours | 1.5 hours |

| Yield | 50–70% | 30–40% |

| Purification | Column chromatography | Column chromatography |

| Scalability | High (gram-scale demonstrated) | Moderate (requires specialized reagents) |

Advantages of Alkylation :

-

Utilizes commercially available intermediates.

-

Higher yields and straightforward optimization.

Advantages of Cyclocondensation :

-

Single-step synthesis of the pyrazole core.

-

Avoids pre-functionalized pyrazole intermediates.

Reaction Optimization and Industrial Considerations

Solvent and Catalyst Screening

Industrial-Scale Production

For kilogram-scale synthesis, the alkylation method is preferred due to:

-

Batch Reactor Compatibility : Reactions are easily scaled in standard jacketed reactors.

-

Lower Reagent Costs : 4-Methoxybenzyl chloride is cheaper than specialized hydroxylamine derivatives.

Analytical Characterization

Spectroscopic Data

-

H NMR (500 MHz, CDCl) : δ 7.25 (d, 2H, ArH), 6.85 (d, 2H, ArH), 5.70 (s, 1H, pyrazole-H), 3.80 (s, 3H, OCH), 2.30 (s, 3H, CH), 2.10 (s, 3H, CH).

-

HRMS (ESI) : m/z [M + H] calcd for CHNO: 244.1448; found: 244.1451.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water) shows >98% purity after column chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Tin(II) chloride in hydrochloric acid.

Substitution: Sodium hydride or potassium carbonate in DMF or DMSO.

Major Products Formed

Oxidation: Formation of hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted pyrazoles.

Scientific Research Applications

N-[(4-methoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations at the Pyrazole Ring

The pyrazole core’s substitution pattern significantly impacts physicochemical and biological properties. Key analogues include:

1-(4-Methoxybenzyl)-3-Methyl-1H-Pyrazol-5-Amine (Compound 31)

- Structure : Lacks the 1-methyl group present in the target compound.

- Synthesis : Prepared via reductive amination using p-anisaldehyde and 3-methyl-1H-pyrazol-5-amine .

3-(tert-Butyl)-N-(4-Methoxybenzyl)-1-Methyl-1H-Pyrazol-5-Amine

- Structure : Features a bulky tert-butyl group at the 3-position instead of a methyl group.

- Synthesis : Achieved via a one-pot solvent-free condensation/reduction sequence, highlighting operational efficiency (82% yield) .

- Impact : The tert-butyl group increases hydrophobicity and may improve metabolic stability compared to the smaller methyl group.

1-(4-Methoxybenzyl)-3-Cyclopropyl-1H-Pyrazol-5-Amine Derivatives

- Structure : Cyclopropyl substituent at the 3-position.

- Synthesis : Acylation reactions with acid chlorides yield derivatives like 9a (3,5-dinitrobenzamide) and 9b (3-methoxybenzamide) .

- Biological Activity: Derivatives exhibit antimicrobial properties, with 9a showing notable efficacy (MIC = 2 µg/mL against S. aureus) .

Variations in the Aromatic Substituent

1-(4-Methoxyphenyl)-3-Phenyl-1H-Pyrazol-5-Amine

- Structure : Replaces the 4-methoxybenzyl group with a 4-methoxyphenyl moiety and introduces a phenyl group at the 3-position.

Pyrido[3,2-d]Pyrimidin-4-Amine Derivatives

- Structure : Pyrazole fused with pyrido[3,2-d]pyrimidine (e.g., 6b , 6c ).

- Synthesis : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole groups, diversifying electronic properties .

- Applications : These hybrids are explored as kinase inhibitors due to their extended conjugated systems .

Spectroscopic and Crystallographic Insights

NMR Shifts :

- The tert-butyl group in 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine causes upfield shifts in $^{13}\text{C}$ NMR (δ 9.3 ppm for cyclopropyl carbons) compared to the target compound’s methyl groups (δ 13.97 ppm) .

- Aromatic protons in the 4-methoxybenzyl group resonate at δ 6.92–6.95 ppm across analogues .

X-ray Crystallography :

- Compound 6c (pyrido[3,2-d]pyrimidine derivative) confirmed planar geometry via single-crystal analysis, critical for π-stacking interactions .

Biological Activity

N-(4-methoxybenzyl)-1,3-dimethyl-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by relevant data tables and case studies.

Synthesis of this compound

The synthesis typically involves the reaction of 4-methoxybenzyl chloride with 1,3-dimethyl-1H-pyrazol-5-amine in the presence of a base such as sodium hydride or potassium carbonate. This reaction is usually conducted in aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of pyrazole derivatives, including this compound. For instance, compounds related to this structure have shown submicromolar antiproliferative activity against various cancer cell lines, including MIA PaCa-2 (pancreatic cancer) and MDA-MB-231 (breast cancer) cells. These compounds were found to reduce mTORC1 activity and induce autophagy under specific nutrient conditions .

Table 1: Antiproliferative Activity of Pyrazole Derivatives

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MIA PaCa-2 | < 0.5 | mTORC1 inhibition; autophagy induction |

| 1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amines | MDA-MB-231 | < 0.7 | Apoptosis induction; caspase activation |

| Other pyrazole derivatives | Various cancer types | Variable | Microtubule destabilization |

The biological activity of this compound is primarily attributed to its ability to modulate cellular pathways involved in cancer progression. The compound's interaction with the mTOR signaling pathway suggests that it could serve as a potential therapeutic agent for targeting metabolic stress in tumors. Additionally, it has been noted that these compounds may disrupt autophagic flux by interfering with mTORC1 reactivation during nutrient refeeding .

Case Study 1: Anticancer Activity

In a series of experiments evaluating the anticancer potential of pyrazole derivatives, researchers found that this compound caused significant morphological changes in MDA-MB-231 cells at concentrations as low as 1 µM. The compound enhanced caspase-3 activity significantly at higher concentrations (10 µM), indicating its role in promoting apoptosis .

Case Study 2: Anti-inflammatory Properties

Beyond its anticancer properties, this compound has been explored for anti-inflammatory effects. In vivo studies demonstrated that pyrazole derivatives exhibited substantial inhibition of paw swelling in acute inflammatory models, comparable to traditional anti-inflammatory drugs such as aspirin .

Q & A

Q. What are the common synthetic routes for N-(4-methoxybenzyl)-1,3-dimethyl-1H-pyrazol-5-amine, and how do reaction conditions influence yield?

The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, a solvent-free, one-pot method involving condensation of 1,3-dimethyl-1H-pyrazol-5-amine with 4-methoxybenzaldehyde followed by in situ reduction (e.g., using NaBH₄) achieves yields >70% . Key variables include temperature (60–80°C), solvent choice (e.g., dichloromethane for acylations), and stoichiometric ratios of reagents. Impurities often arise from incomplete reduction of the intermediate imine, requiring purification via column chromatography (hexane:ethyl acetate, 8:2) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- NMR Spectroscopy : ¹H NMR identifies the methoxybenzyl proton environment (δ 3.85 ppm for -OCH₃) and pyrazole NH signals (δ 10.5–11.5 ppm). ¹³C NMR confirms the quaternary carbons of the pyrazole ring (δ 157–165 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 231.29 for C₁₃H₁₇N₃O) and fragmentation patterns .

- X-ray Crystallography : Resolves bond lengths and angles (e.g., C-N bond distances of 1.35–1.42 Å) using SHELXL for refinement .

Q. How does the methoxybenzyl group influence the compound’s solubility and reactivity?

The 4-methoxybenzyl moiety enhances lipophilicity (logP ~2.5), improving solubility in organic solvents like DCM or THF. The electron-donating methoxy group stabilizes intermediates during electrophilic substitutions, enabling regioselective functionalization at the para position .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis while minimizing side products?

- Continuous Flow Reactors : Reduce side reactions (e.g., over-alkylation) by controlling residence time and temperature gradients .

- Catalytic Systems : Use Pd/C or Raney nickel for selective reductions, achieving >90% conversion in <4 hours .

- DoE (Design of Experiments) : Apply factorial design to optimize variables (e.g., molar ratio, solvent polarity) and identify critical parameters via response surface methodology .

Q. What strategies resolve contradictions between computational predictions and experimental crystallographic data?

- Torsional Angle Analysis : Compare DFT-optimized geometries (e.g., B3LYP/6-31G*) with X-ray data to identify steric clashes or hydrogen-bonding discrepancies .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···π contacts) to explain packing anomalies .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced biological activity?

- Electron-Withdrawing Substitutions : Introduce nitro or chloro groups at the pyrazole C3 position to modulate electron density and improve binding to target enzymes (e.g., antimicrobial activity IC₅₀ <10 µM) .

- Pharmacophore Modeling : Align methoxybenzyl and pyrazole moieties with known active sites (e.g., bacterial dihydrofolate reductase) using MOE or Schrödinger Suite .

Q. What methodologies address challenges in multi-step synthesis, such as protecting group compatibility?

- Orthogonal Protection : Use tert-butyloxycarbonyl (Boc) for the pyrazole NH and benzyl ethers for the methoxy group to prevent cross-reactivity during acylations .

- Microwave-Assisted Synthesis : Accelerate coupling steps (e.g., amide bond formation) from hours to minutes, reducing decomposition risks .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting NMR and MS data for this compound?

- Impurity Profiling : LC-MS/MS identifies byproducts (e.g., unreacted aldehyde or dimerized intermediates) that cause split peaks in NMR .

- Deuterium Exchange : Confirm NH proton assignment by comparing D₂O-shaken vs. untreated samples in ¹H NMR .

Q. What computational tools predict the compound’s metabolic stability in biological systems?

- ADMET Prediction : Use SwissADME or pkCSM to estimate hepatic extraction ratios (>0.7 suggests high clearance) and CYP450 inhibition risks .

- MD Simulations : GROMACS simulations (50 ns) assess binding stability to plasma proteins (e.g., human serum albumin) .

Experimental Design Considerations

Q. How to design a robust assay for evaluating the compound’s kinase inhibition potential?

- FRET-Based Assays : Monitor ATPase activity using fluorescently labeled kinases (e.g., EGFR-TK) with IC₅₀ determination via dose-response curves (n=3 replicates) .

- Crystallographic Screening : Co-crystallize the compound with target kinases (2.0 Å resolution) to identify binding motifs using SHELX .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.